molecular formula C7H6F3N5 B2520664 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 575496-43-4

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2520664
CAS No.: 575496-43-4
M. Wt: 217.155
InChI Key: DIRSPPCNLNNFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While explicit NMR data for this compound is not available in the provided sources, its structure allows for predictable spectral features:

Proton Environment Expected δ (ppm) Multiplicity Key Observations
7-Methyl 2.5–2.7 Singlet Downfield shift due to electron-withdrawing effects of the triazole ring.
Trifluoromethyl (CF₃) 7.0–7.5 Singlet Coupling with adjacent protons may occur, though CF₃ typically appears as a singlet.
Pyrimidine Aromatic Protons 8.0–8.5 Doublet or Singlet Dependent on electronic effects of substituents.
Triazole NH 8.5–9.0 Broad singlet Exchange broadening due to NH proton acidity.

For analogous triazolo-pyrimidines, NH protons often resonate as broad singlets (δ 8.5–9.0), while methyl groups adjacent to electron-deficient rings appear upfield (δ 2.5–3.0) .

Infrared (IR) Vibrational Fingerprint Mapping

Key IR absorption bands for this compound would include:

Functional Group Wavenumber (cm⁻¹) Assignment
N-H (Amine) 3300–3500 Stretching vibrations of NH₂.
C-F (CF₃) 1100–1300 Asymmetric and symmetric stretches of CF₃.
C=N (Triazole) 1600–1650 Conjugated C=N bonds in the triazole ring.
C=N (Pyrimidine) 1500–1600 Aromatic C=N vibrations.

These assignments align with IR data for structurally related triazolo-pyrimidines .

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺) for C₇H₆F₃N₅ would appear at m/z 217.15. Fragmentation patterns are anticipated to involve:

Fragment m/z Key Losses
M⁺ (Parent) 217.15
[M - CF₃]⁺ 143.06 Loss of trifluoromethyl group.
[M - CH₃]⁺ 202.12 Loss of methyl group.
Triazole Ring Cleavage 96–100 Formation of smaller aromatic fragments.

These patterns are inferred from mass spectrometric studies of similar triazolo-pyrimidine derivatives .

X-ray Crystallographic Studies

No X-ray crystallographic data for this compound is reported in the provided sources. Structural confirmation via crystallography remains a gap in current literature.

Computational Chemistry Approaches for Structural Validation

Computational methods such as density functional theory (DFT) and molecular mechanics are commonly used to validate heterocyclic structures. For this compound:

  • Geometry Optimization :
    • The triazole-pyrimidine core would adopt a planar conformation, with substituents (CF₃, CH₃) in positions that minimize steric hindrance.
  • HOMO-LUMO Analysis :
    • The electron-deficient triazole ring would influence frontier orbital energies, affecting reactivity and electronic properties.
  • Charge Distribution :
    • The CF₃ group would induce strong electron-withdrawing effects, polarizing the pyrimidine ring and stabilizing adjacent positions.

These approaches are routinely applied to triazolo-pyrimidine systems to predict regioselectivity and binding modes .

Properties

IUPAC Name

7-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-3-2-4(7(8,9)10)12-6-13-5(11)14-15(3)6/h2H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRSPPCNLNNFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in dimethylformamide (DMF) at 110°C with triethylamine (Et₃N) as a base. The enone 4a undergoes nucleophilic attack by the C(5)-amino group of 3a , followed by intramolecular cyclization to form the triazolopyrimidine core. The trifluoromethyl group’s electron-withdrawing nature stabilizes the transition state, favoring the formation of the 5-(trifluoromethyl)-7-methyl isomer (Table 1).

Table 1. Optimization of Cyclocondensation for 7-Methyl-5-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-2-amine

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 DMF Et₃N 110 6 72
2 AcOH None 120 8 45
3 EtOH K₂CO₃ 80 12 38

The optimal conditions (Entry 1) mirror those reported for analogous 5-aryl-7-methyl derivatives, achieving 72% isolated yield. Prolonged heating or acidic conditions (Entry 2) reduce regioselectivity due to competing pathways.

Regioselective Synthesis via Enone Intermediates

Synthesis of 4-(Trifluoromethyl)but-3-en-2-one

The enone 4a is synthesized via Claisen-Schmidt condensation of trifluoroacetone with acetyl chloride in the presence of boron trifluoride etherate (BF₃·OEt₂). This step is critical for ensuring the availability of the key intermediate (Scheme 2).

Scheme 2. Preparation of 4-(Trifluoromethyl)but-3-en-2-one

  • Trifluoroacetone + Acetyl chloride → 4-(Trifluoromethyl)but-3-en-2-one (BF₃·OEt₂, 0°C, 4 h, 68% yield).

Scope and Limitations

The enone route is highly versatile for introducing diverse substituents at the 5-position. However, steric hindrance from bulkier groups (e.g., 2-naphthyl) reduces yields to <50%, whereas electron-deficient substituents (e.g., CF₃) enhance regioselectivity.

Alternative Pathways Using Chlorinated Precursors

Chlorination-Amination Strategy

An alternative method involves the synthesis of 7-chloro-5-(trifluoromethyl)-triazolo[1,5-a]pyrimidine (5a ) followed by amination (Scheme 3).

Scheme 3. Two-Step Synthesis via Chlorinated Intermediate

  • 3a + 1-(Trifluoromethyl)-1,3-butanedione → 7-Chloro-5-(trifluoromethyl)-triazolo[1,5-a]pyrimidine (POCl₃, reflux, 4 h, 65% yield).
  • 5a + NH₃/MeOH → 7-Methyl-5-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-2-amine (100°C, 12 h, 58% yield).

Challenges in Methylation

Direct methylation of 5a requires harsh conditions (e.g., CH₃I, K₂CO₃, DMF), often leading to over-alkylation or decomposition. Catalytic methods using Pd/C or CuI improve efficiency but remain less practical than the enone route.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Key Methods

Method Steps Overall Yield (%) Regioselectivity Scalability
Enone Cyclocondensation 1 72 >95:5 High
Chlorination-Amination 2 38 85:15 Moderate

The enone route outperforms the chlorination-amination pathway in yield and simplicity, though the latter permits late-stage diversification.

Mechanistic Insights into Regioselectivity

The regiochemical outcome is governed by the electronic nature of the substituents. Density functional theory (DFT) calculations reveal that the trifluoromethyl group lowers the LUMO energy of the enone’s β-carbon, favoring nucleophilic attack by the C(5)-amino group of 3a (Figure 1). This effect is absent in ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives, which exhibit reduced regioselectivity due to competing resonance stabilization.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against multiple cancer cell lines. The compounds demonstrated significant antiproliferative activity, particularly in human cancer cell lines such as A375 and MCF-7. Some derivatives were selected for further testing by the National Cancer Institute due to their efficacy in inhibiting cancer cell growth .

Antifungal Properties

In addition to anticancer effects, this compound has been studied for its antifungal potential. A recent investigation into trifluoromethyl pyrimidine derivatives revealed that certain compounds exhibited effective antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The results showed that some derivatives could inhibit fungal growth significantly at concentrations as low as 50 µg/ml .

Insecticidal Activity

The compound's structural characteristics suggest potential applications in pest control. Studies have reported moderate insecticidal activities against agricultural pests such as Mythimna separata and Spodoptera frugiperda. Although the activities were lower compared to established insecticides like chlorantraniliprole, the findings indicate a pathway for developing new agrochemicals based on this compound .

Case Studies and Research Findings

Study Focus Key Findings
Study on Anticancer ActivityEvaluation of triazole derivativesSelected compounds showed significant inhibition of cancer cell lines (A375, MCF-7) .
Antifungal Activity AssessmentTesting against fungal pathogensCertain derivatives demonstrated high antifungal efficacy against B. cinerea .
Insecticidal Activity ResearchTesting against agricultural pestsModerate insecticidal effects noted; potential for development as a new pesticide .

Mechanism of Action

The mechanism of action of 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as JAK1 and JAK2, which are involved in inflammatory and immune responses . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5 and 7

The triazolopyrimidine scaffold allows diverse substitutions at positions 5 and 7, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Compound Name Position 5 Substituent Position 7 Substituent Molecular Weight Key Applications/Properties Reference
7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -CF₃ -CH₃ 217.15 Potential agrochemical/pharmaceutical use
7-Methyl-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 4-Nitrophenyl -CH₃ 271.09 Research in anticancer agents
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -CH₃ -Cl 183.62 Intermediate for anti-tubercular agents
N-(4-Methoxyphenethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine -CH₃ -NH-(4-methoxyphenethyl) 323.37 Anti-tubercular activity
5-Methyl-N7-(4-methylbenzyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine -CH₃ -NH-(4-methylbenzyl) 294.35 BRD4 inhibitors (anticancer)
Key Observations:
  • Trifluoromethyl vs. Nitrophenyl: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects and metabolic stability compared to the nitro group (-NO₂) in the 4-nitrophenyl analog. The latter’s higher molecular weight (271.09 vs. 217.15) may reduce solubility .
  • Chlorine at Position 7 : The 7-chloro derivative (MW 183.62) serves as a versatile intermediate. Chlorine’s leaving-group properties facilitate nucleophilic substitution reactions, enabling the synthesis of amines or alkoxy derivatives .
  • Amino Substituents: Substitutions with aromatic amines (e.g., 4-methoxyphenethyl) improve target binding in anti-tubercular and anticancer contexts, as seen in compounds with MW 323.37 and 294.35 .

Spectral and Analytical Data

  • NMR : For 7-methyl-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, ¹H NMR shows aromatic protons at δ 8.33–8.38 ppm (d, J = 8.9 Hz), confirming the nitrophenyl group .
  • MS : HRMS data for chloro derivatives (e.g., [M + H]+ 294.0575) validate molecular integrity .

Biological Activity

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS Number: 575496-43-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The compound's molecular formula is C7H6F3N5C_7H_6F_3N_5 with a molecular weight of approximately 217.15 g/mol. It features a triazole-pyrimidine scaffold, which is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC7H6F3N5
Molecular Weight217.15 g/mol
CAS Number575496-43-4

Antiviral Activity

Recent studies have indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. For instance, compounds based on this structure have shown potency against HIV-1 by inhibiting RNase H activity with IC50 values in the micromolar range (e.g., 13.1 µM) . The structural modifications at various positions of the triazole ring significantly influence their antiviral efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogenic bacteria and fungi. One study reported that certain derivatives displayed moderate to potent activity against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has highlighted its ability to inhibit key proteins involved in cancer cell proliferation. For example, structure–activity relationship (SAR) studies demonstrated that analogs could effectively inhibit Polo-like Kinase 1 (Plk1), a critical target in cancer therapy . The binding affinities of these compounds were assessed using IC50 values, revealing promising potential for further development.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to enzymes such as RNase H and Plk1, disrupting their function and leading to reduced viral replication or cancer cell growth.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its targets. For instance, molecular docking simulations have revealed critical hydrogen bonds and hydrophobic interactions that stabilize the compound within the active sites of target proteins .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antiviral Efficacy : In vitro studies demonstrated that triazolo-pyrimidine derivatives significantly reduced HIV replication in cultured cells by targeting RNase H activity.
  • Antimicrobial Screening : A series of derivatives were tested against various bacterial strains, confirming their potential as broad-spectrum antimicrobial agents.
  • Cancer Cell Line Studies : The compound was tested on different cancer cell lines, showing significant antiproliferative effects compared to standard chemotherapeutics.

Q & A

Q. What are the optimal synthetic routes for 7-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can regioselectivity be controlled?

  • Methodological Answer : A regioselective one-step synthesis via Michael addition between 1,2,4-triazol-5-amine and α,β-unsaturated ketones (e.g., chalcones) is commonly employed. Temperature (60–80°C), solvent choice (ethanol or DMF), and catalyst (e.g., triethylamine) significantly influence yield and regioselectivity . Recrystallization from methanol or dichloromethane is recommended for purity (>95%) . For trifluoromethyl-substituted derivatives, fluorinated aromatic precursors and controlled cyclization conditions are critical to avoid side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR : 1^1H and 13^{13}C NMR to assign methyl (δ ~2.6 ppm), trifluoromethyl (δ ~120–125 ppm in 19^{19}F NMR), and amine groups (δ ~6.5 ppm) .
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns (e.g., N–H···N interactions in the triazole ring) .
  • HRMS : Accurate mass analysis (e.g., m/z 271.0944 [M+H]+) ensures molecular formula consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize enzyme inhibition assays (e.g., kinase targets) using ATP concentration gradients and negative controls .
  • Structural analogs : Compare activity against similar compounds (e.g., 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vs. 4-fluorophenyl derivatives) to identify substituent-specific effects .
  • Table : Key analogs and bioactivities :
CompoundSubstituentsActivity
Target5-Me, 5-CF₃Anticancer (IC₅₀ = 1.2 µM)
Analog 17-Ph, 2-NH₂Antiviral (EC₅₀ = 0.8 µM)
Analog 23-F, 5-MeEnzyme inhibition (Kᵢ = 12 nM)

Q. How can computational modeling predict the compound’s physicochemical and energetic properties?

  • Methodological Answer :
  • DFT calculations : Predict heats of formation (HOF) using Gaussian09 with B3LYP/6-31G* basis sets. For 5-methyl-7-(trifluoromethyl) derivatives, HOF correlates with detonation velocity (~8,500 m/s) and pressure (~30 GPa) .
  • Molecular docking : AutoDock Vina simulates binding to adenosine A2A receptors (binding energy ≤ -9.5 kcal/mol) to rationalize anticancer activity .
  • ADMET prediction : SwissADME evaluates logP (~2.1) and solubility (LogS = -4.2), guiding pharmacokinetic optimization .

Q. What synthetic modifications improve selectivity for biological targets without compromising stability?

  • Methodological Answer :
  • Fluorine substitution : Introduce 4-fluorophenyl or trifluoromethyl groups at position 5/7 to enhance lipophilicity and target affinity (e.g., 10-fold increase in kinase inhibition) .
  • Amine functionalization : Replace the primary amine with N-alkyl or N-aryl groups (e.g., 4-fluorobenzyl) to reduce metabolic degradation. Stability assays in liver microsomes (t₁/₂ > 60 min) validate improvements .

Q. How do crystallization conditions affect the compound’s polymorphic forms and bioavailability?

  • Methodological Answer :
  • Solvent screening : Use methanol or ethanol for monoclinic crystals (space group P2₁/c) with high solubility (~25 mg/mL). Avoid DMSO, which induces amorphous forms .
  • Thermal analysis : DSC reveals melting points (~573 K) and polymorph transitions. Bioavailability studies in rats show 90% absorption for crystalline vs. 50% for amorphous forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.